REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[F:14][C:15]([F:23])([F:22])[C:16]([C:18]([F:21])([F:20])[F:19])=[O:17].[NH4+].[Cl-]>CCOCC>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:16]([OH:17])([C:18]([F:21])([F:20])[F:19])[C:15]([F:23])([F:22])[F:14])=[CH:8][CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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92.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
1.2 L
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
42.2 g
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Type
|
reactant
|
Smiles
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FC(C(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After completion of the addition
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×)
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Type
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WASH
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Details
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the combined organic extracts were successively washed with 25% aqueous NH4OAc buffer, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (bp 85°-90° C./12 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |